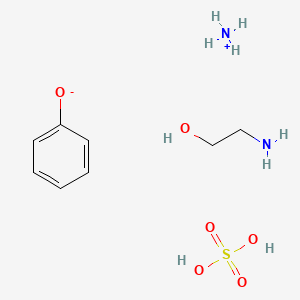
Azanium;2-aminoethanol;sulfuric acid;phenoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid, polymer with phenol, ammonium salt, compound with 2-aminoethanol is a complex chemical compound with diverse applications in various fields. This compound is formed by the polymerization of sulfuric acid with phenol, followed by the addition of ammonium salt and 2-aminoethanol. It is known for its unique chemical properties and reactivity, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid, polymer with phenol, ammonium salt, compound with 2-aminoethanol involves several steps:
Polymerization: Sulfuric acid is polymerized with phenol under controlled conditions to form a polymeric structure.
Addition of Ammonium Salt: Ammonium salt is then added to the polymeric structure, resulting in the formation of an ammonium salt complex.
Incorporation of 2-Aminoethanol: Finally, 2-aminoethanol is incorporated into the compound, completing the synthesis process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization reactors where sulfuric acid and phenol are reacted under specific temperature and pressure conditions. The addition of ammonium salt and 2-aminoethanol is carefully controlled to ensure the desired chemical structure and properties are achieved.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuric acid, polymer with phenol, ammonium salt, compound with 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Sulfuric acid, polymer with phenol, ammonium salt, compound with 2-aminoethanol has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for certain biological molecules.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of sulfuric acid, polymer with phenol, ammonium salt, compound with 2-aminoethanol involves its interaction with specific molecular targets and pathways. The compound can form complexes with various biomolecules, influencing their stability and reactivity. It may also act as a catalyst in certain chemical reactions, facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfuric acid, polymer with phenol: This compound lacks the ammonium salt and 2-aminoethanol components, resulting in different chemical properties and applications.
Sulfuric acid, polymer with phenol, ammonium salt: This compound does not include 2-aminoethanol, leading to variations in its reactivity and uses.
Uniqueness
Sulfuric acid, polymer with phenol, ammonium salt, compound with 2-aminoethanol is unique due to the presence of both ammonium salt and 2-aminoethanol, which confer distinct chemical properties and enhance its versatility in various applications.
Propriétés
Numéro CAS |
72727-54-9 |
|---|---|
Formule moléculaire |
C8H18N2O6S |
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
azanium;2-aminoethanol;sulfuric acid;phenoxide |
InChI |
InChI=1S/C6H6O.C2H7NO.H3N.H2O4S/c7-6-4-2-1-3-5-6;3-1-2-4;;1-5(2,3)4/h1-5,7H;4H,1-3H2;1H3;(H2,1,2,3,4) |
Clé InChI |
IGUNZUDOLZTJAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[O-].C(CO)N.[NH4+].OS(=O)(=O)O |
Numéros CAS associés |
72727-54-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


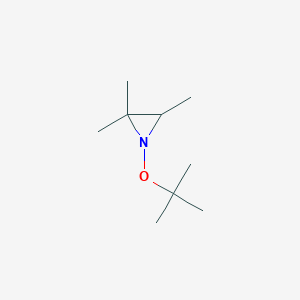
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)
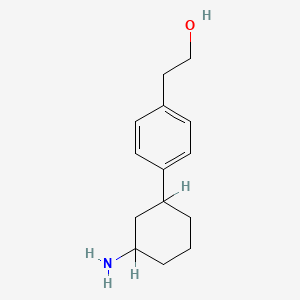
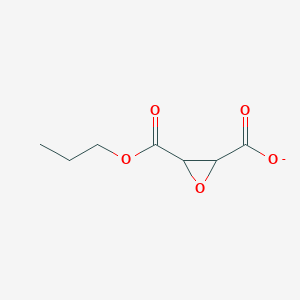
![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)
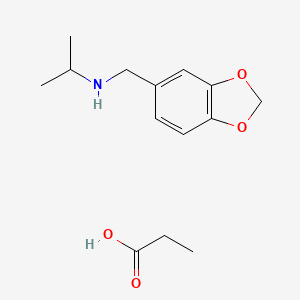
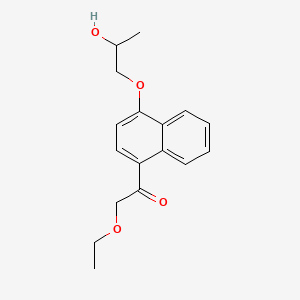
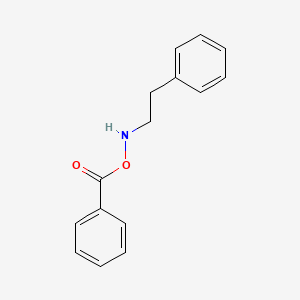
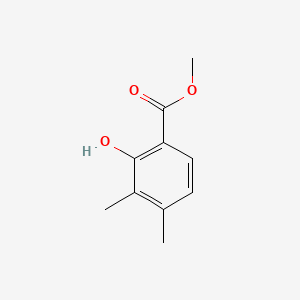
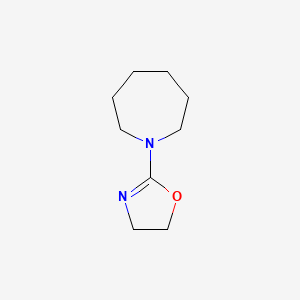
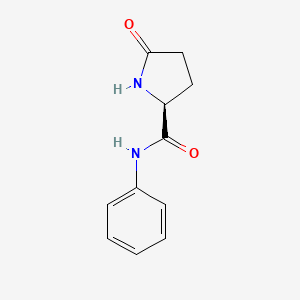
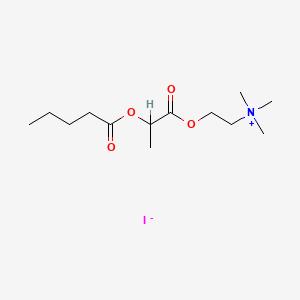
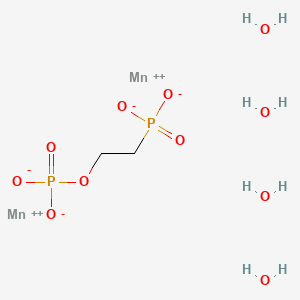
![3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole](/img/structure/B14462389.png)
